Dipicrylamine

説明

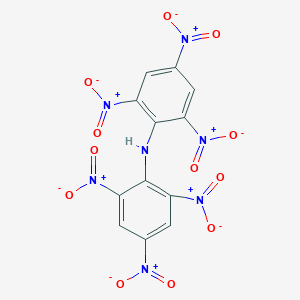

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N7O12/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCIHIVRDWLAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N7O12 | |

| Record name | DIPICRYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059621 | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipicrylamine appears as a yellow solid. Decomposes violently at high temperatures. Insoluble in water and alcohol. Used as a booster explosive. May explode under prolonged exposure to heat or fire. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments., Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |

| Record name | DIPICRYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipicrylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alkalies, glacial acetic acid; insoluble in acetone, alcohol, ether, Insoluble in benzene, carbon tetrachloride; very soluble in pyridine, Soluble in nitric acid, In water, 60 mg/L at 17 °C | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow prisms from acetic acid, Yellow solid, Yellow prisms | |

CAS No. |

131-73-7 | |

| Record name | DIPICRYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipicrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipicrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipicrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipicrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPICRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14STR4KG8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

244 °C (decomposes) | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectory of Dipicrylamine Discovery and Initial Chemical Investigations

Dipicrylamine, chemically known as 2,2',4,4',6,6'-hexanitrodiphenylamine, was first synthesized in 1874. Initially, it gained recognition under the names Aurantia or Imperial Yellow and was utilized as a dye for materials like leather, wool, and silk. rsc.org The early synthesis methods, rooted in 19th-century dye chemistry, involved the nitration of diphenylamine (B1679370) derivatives. However, these initial procedures were marred by inconsistent yields and the production of impure products.

Early investigations also revealed its potential as a reagent for the gravimetric determination of potassium. osti.govlookchem.com This application stemmed from its ability to form sparingly soluble crystalline salts with potassium, as well as with other alkali metals like rubidium and cesium. osti.gov The magnesium salt of this compound was often used as the precipitant in these analytical methods. osti.gov Furthermore, its explosive properties were identified, leading to its use as a booster explosive, particularly during World War I, often in conjunction with TNT in naval mines and torpedoes. solubilityofthings.comgla.ac.uknih.gov

The initial synthesis of this compound was challenging. Direct nitration of diphenylamine resulted in poor yields. gla.ac.uk To overcome this, industrial processes were developed that involved a multi-step approach. gla.ac.uk A significant advancement was the nitration of N-acetyldiphenylamine under controlled conditions, which produced 2,4,2',4'-tetranitrodiphenylamine in high yield. This intermediate could then be further nitrated to produce this compound. gla.ac.uk

Evolution of Dipicrylamine Research Towards Contemporary Chemical Applications

The research focus on dipicrylamine has significantly evolved from its initial applications. While its use as a dye and a conventional explosive has diminished, its unique chemical properties have paved the way for more sophisticated applications in modern chemistry.

A significant area of contemporary research involves its use in the development of colorimetric sensors . rsc.org The secondary amine group (N-H) in the this compound molecule can form hydrogen bonds with various anions. rsc.org This interaction, which can lead to deprotonation, results in distinct color changes, making it a valuable tool for anion detection. rsc.org For instance, it exhibits sharp color changes from yellow to violet or red in the presence of fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions in acetonitrile (B52724). rsc.org

The mechanism behind this sensing capability involves an initial hydrogen-bonding interaction between the N-H proton and the anion, followed by deprotonation to form a complex. rsc.org The rate of this complex formation varies depending on the anion. rsc.org

Furthermore, this compound has been investigated for its role in solvent extraction of metal ions. It has been used for the selective extraction and determination of alkali metals, such as cesium, from mixtures containing other ions like potassium and sodium. nih.gov This process often involves a counter-current extraction procedure using a solution of this compound in an organic solvent like nitrobenzene (B124822). nih.gov

In the field of electrochemistry , this compound has been used to create modified electrodes for sensing applications. For example, a poly(this compound) modified glassy carbon electrode has been developed for the determination of doxycycline. researchgate.net

The study of its physicochemical properties also continues to be an active area of research. Investigations into its dissociation kinetics in various solvents, such as methanol (B129727), have provided insights into the steric effects on proton transfer rates. researchgate.net Dielectric spectroscopy studies on cells treated with this compound have helped in understanding the translocation of lipophilic ions across cell membranes. kyoto-u.ac.jp

Interdisciplinary Significance and Scope of Current Dipicrylamine Research Endeavors

Historical Synthetic Protocols and Associated Challenges

The initial synthesis of this compound dates back to the late 19th century, emerging from developments in dye chemistry. These early methods were marked by significant difficulties in controlling the reaction, leading to poor and unpredictable outcomes.

The first approaches to synthesizing this compound involved the direct sequential nitration of diphenylamine (B1679370) or its derivatives. gla.ac.uk These protocols were notoriously unreliable, with reported yields often fluctuating dramatically between 30% and 50%. The direct nitration of diphenylamine, in particular, was known to produce poor yields. gla.ac.uk This inconsistency stemmed from the harsh reaction conditions required and the difficulty in controlling the extent of nitration across both aromatic rings simultaneously. The high reactivity of the nitrating agents often led to over-nitration or incomplete reactions, making consistent, high-yield production a significant challenge.

A major drawback of the early synthetic routes was the prevalence of side reactions, which resulted in impure products. openaccesspub.org Incomplete nitration was a common issue, leading to the formation of various under-nitrated diphenylamine species that were difficult to separate from the desired hexanitro product.

Table 1: Comparison of Historical and Modern Synthetic Protocols for this compound

| Parameter | Historical Sequential Nitration | Modern Two-Stage Nitration |

|---|---|---|

| Starting Material | Diphenylamine | 2,4-Dinitrodiphenylamine |

| Typical Yield | 30–50% | >80% |

| Product Purity | Low, with significant side products | High (>95%) |

| Key Challenges | Yield inconsistency, incomplete nitration, oxidative decomposition | Requires precise process control |

Early Sequential Nitration Methods and Yield Inconsistencies

Modern Controlled Nitration Strategies

To overcome the limitations of early methods, modern synthetic chemistry has focused on developing highly controlled and optimized nitration strategies. These advancements have led to significant improvements in both the yield and purity of this compound.

The cornerstone of modern this compound synthesis is a two-stage nitration process, which allows for a stepwise and controlled introduction of nitro groups. This method consistently achieves high yields (exceeding 80%) and exceptional purity (greater than 95%).

First-Stage Nitration: The process begins with the nitration of a less reactive precursor, 2,4-dinitrodiphenylamine, to form an intermediate, 2,2',4,4'-tetranitrodiphenylamine. This stage utilizes a carefully prepared nitrating acid mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) with a controlled, limited amount of water. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the active nitrating species, the nitronium ion (NO₂⁺). The resulting tetranitro intermediate precipitates from the solution and is isolated by vacuum filtration.

Second-Stage Nitration: The isolated tetranitrodiphenylamine is then subjected to a second, more forceful nitration. This step employs a stronger nitrating agent, such as fuming nitric acid in the presence of a higher concentration of sulfuric acid. gla.ac.uk The increased acidity enhances the electrophilicity of the nitronium ions, providing the necessary reactivity to introduce the final two nitro groups at the sterically hindered 2' and 6' positions on the second aromatic ring. The final product, this compound, is then precipitated by quenching the reaction mixture in ice water and purified further through recrystallization.

The success of the modern two-stage synthesis hinges on the precise control of several critical process parameters to maximize yield and purity while ensuring safety. nih.govunimi.it

Temperature Control: Nitration reactions are highly exothermic. Maintaining strict temperature control is crucial, as temperatures exceeding 50°C can initiate decomposition pathways, leading to a significant reduction in yield by as much as 15–20%.

Acid Composition and Stoichiometry: The ratio of nitric acid to sulfuric acid is a key parameter that dictates the reaction kinetics and product profile. In the second stage, an excess of sulfuric acid can accelerate the nitration rate but also introduces the risk of undesirable sulfonation side reactions. An optimized HNO₃/H₂SO₄ ratio, empirically determined to be around 7:3 for the first stage, is critical for success.

Purification Protocol: Achieving high purity is essential for the final product's stability and performance. Modern protocols employ a sequential recrystallization process. A primary recrystallization from an ethanol/water mixture can elevate purity to between 90-95%. A subsequent recrystallization using a solvent like acetonitrile (B52724) is often used to achieve purity levels greater than 98%.

Table 2: Critical Process Parameters in Modern this compound Synthesis

| Parameter | Optimal Condition/Range | Impact on Process |

|---|---|---|

| Temperature | Below 50°C | Prevents thermal decomposition, maximizes yield. |

| Acid Ratio (HNO₃/H₂SO₄) | Optimized for each stage (e.g., ~7:3 in Stage 1) | Influences reaction rate and minimizes side reactions like sulfonation. |

| Reaction Time | Varies by stage and batch size | Ensures complete conversion without product degradation. |

| Purification Solvent | Ethanol/water, followed by acetonitrile | Removes residual acids and under-nitrated impurities to achieve >98% purity. |

Mechanistic Insights and Optimization of Two-Stage Nitration Processes

Synthesis of Advanced this compound Derivatives and Functionalized Analogues

Research into this compound has extended to the synthesis of its derivatives and functionalized analogues to explore new chemical properties and applications. This area of study focuses on modifying the core this compound structure to create novel energetic materials or functional molecules for other uses.

Energetic salts based on this compound and its amino derivatives have been successfully synthesized. nih.gov In these studies, the acidic proton of the amine bridge in this compound is reacted with various organic bases to form a range of energetic salts. These novel compounds have been fully characterized using techniques such as multinuclear NMR spectroscopy and infrared spectroscopy. nih.gov For instance, ethylenediammonium di-dipicrylamine and 1,3-diaminoguanidinium this compound are two such derivatives whose structures have been confirmed by single-crystal X-ray diffraction. nih.gov These derivatives often exhibit high densities and thermal stabilities. nih.gov

Other research has explored the synthesis of more complex functionalized analogues. For example, attempts have been made to use this compound as a precursor in multi-step syntheses to create larger, more complex energetic molecules. acs.org These synthetic pathways can involve reactions such as amination or substitution on the aromatic rings, although challenges like the lability of the amine linkage under certain reaction conditions have been noted. acs.org The development of functionalized analogues continues to be an active area of research, aiming to tailor the properties of the this compound scaffold for specific applications.

Strategies for Rational Functionalization and Substituent Incorporation

The functionalization of the this compound structure primarily involves modifications of the secondary amine group or the aromatic rings. The acidic nature of the N-H proton allows for deprotonation to form the dipicrylamide anion (DPA⁻). iucr.orgrsc.org This anion is a key intermediate for the synthesis of various salts.

The secondary amine group in this compound can be deprotonated using alkali or alkaline earth-metal hydroxides to create water-soluble dipicrylamide salts. iucr.org This deprotonation is a critical step that facilitates further functionalization. The resulting DPA⁻ anion has its negative charge partially delocalized across the aromatic rings, which can enable coordination with metal ions through the oxygen atoms of the nitro groups. iucr.org

Strategies for incorporating different functional groups often rely on the reactivity of the DPA⁻ anion. For instance, this compound has been investigated as a colorimetric sensor for various anions. researchgate.net This application is based on the interaction between the N-H proton and anions through hydrogen bonding, which can lead to deprotonation and the formation of a colored complex. rsc.orgresearchgate.net The anions that have shown strong interactions include fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), resulting in distinct color changes. researchgate.net

Computational studies have also been employed to understand the interaction sites for functionalization. For example, in the case of fluoride interaction, computational analysis suggests that the fluoride ion binds to one of the phenyl carbons of the DPA⁻ anion rather than the hydrogen of the C-H bond. rsc.org

Synthetic Routes to Energetic this compound Salts

The synthesis of energetic salts of this compound is a significant area of research, aiming to produce materials with high density and detonation performance. iucr.orgresearchgate.net These salts are typically formed by reacting this compound with a suitable base to form the DPA⁻ anion, which is then combined with a cation, often a nitrogen-rich heterocyclic compound. researchgate.net

A common synthetic route involves the deprotonation of this compound with a hydroxide, such as sodium hydroxide, to form the sodium salt of dipicrylamide. iucr.org This salt can then undergo a metathesis reaction (ion exchange) with a salt of the desired energetic cation. icm.edu.pl For example, guanylurea (B105422) dipicrylamide was prepared by first forming sodium dipicrylamide and then reacting it with guanylurea sulfate. iucr.org

The choice of cation is crucial in determining the properties of the resulting energetic salt. Nitrogen-rich cations are often selected to improve the nitrogen content and energetic performance of the final compound. researchgate.neticm.edu.pl Examples of cations used in the synthesis of energetic this compound salts include ethylenediammonium and 1,3-diaminoguanidinium. researchgate.net The synthesis of these salts often involves straightforward acid-base or metathesis reactions. icm.edu.pl

The resulting energetic salts are characterized by their high densities, good thermal stabilities, and powerful detonation properties. researchgate.net For instance, some this compound-based energetic salts exhibit calculated detonation velocities and pressures that surpass those of traditional explosives like TNT. researchgate.net

Methodologies for Purification and Quality Validation of Synthetic Products

The purification and subsequent validation of the purity and structural integrity of this compound and its derivatives are critical to ensure their desired performance and stability.

Recrystallization Techniques for High Purity Isolation

Recrystallization is a primary technique for purifying crude this compound. uobaghdad.edu.iq The principle of this method relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. tcu.edulibretexts.org

A common procedure involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. tcu.eduwisc.edu Upon cooling, the solubility of the this compound decreases, leading to the formation of crystals, while the more soluble impurities remain in the solution. libretexts.org The purified crystals are then separated by filtration. tcu.edu

For this compound, sequential recrystallization is often employed to achieve high purity. A primary recrystallization step might use a solvent mixture like ethanol/water to reach a purity of 90-95%. A secondary recrystallization, for instance with acetonitrile, can further elevate the purity to over 98%. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. Insoluble impurities can be removed by hot filtration before the cooling and crystallization step. tcu.edu

Table 1: Recrystallization Outcomes for this compound

| Solvent System | Purity Increase (%) | Yield Loss (%) |

| Ethanol/Water | 85 → 93 | 12 |

| Acetonitrile | 93 → 98.5 | 8 |

Spectroscopic and Chromatographic Validation of Structural Integrity and Purity (e.g., HPLC, ¹H NMR, FT-IR)

A suite of analytical techniques is used to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity. For this compound, a typical HPLC method would utilize a C18 column with a mobile phase such as a mixture of acetonitrile and water. The purity is determined by the relative area of the main peak in the chromatogram.

¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to verify the chemical structure. The ¹H NMR spectrum of the dipicrylamide anion shows a characteristic sharp singlet for the aromatic protons. iucr.org For this compound itself, the spectrum is more complex but provides key information about the arrangement of protons on the aromatic rings and the amine proton. rsc.org The disappearance of the N-H proton signal upon treatment with a base can confirm deprotonation. rsc.org

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify characteristic functional groups. acs.org The FT-IR spectrum of this compound exhibits a strong, sharp peak corresponding to the N-H stretching vibration. rsc.org Asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) also give rise to strong absorption bands, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. In the formation of salts, changes in the FT-IR spectrum, such as the disappearance of the N-H band, provide evidence of the reaction. rsc.orgnih.gov

Table 2: Key Spectroscopic Data for this compound

| Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |

| FT-IR | N-H stretch | ~3242 | rsc.org |

| FT-IR | Asymmetric NO₂ stretch | ~1520 | |

| FT-IR | Symmetric NO₂ stretch | ~1340 | |

| ¹H NMR | Aromatic protons (DPA⁻ anion) | δ ~8.78 | iucr.org |

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are a cornerstone in the study of this compound, offering a detailed view of its geometry and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional, have been instrumental in optimizing its molecular geometry. acs.orgresearchgate.netnih.gov These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule. acs.org

Initial conformers of the DPA molecule and its anion have been generated and subjected to full geometry optimization to find the most stable structures. acs.org The process involves finding the local minima on the potential energy surface, which is confirmed by ensuring all analytical harmonic vibrational wavenumbers are positive. acs.org This analysis reveals crucial details about bond lengths, bond angles, and dihedral angles, providing a theoretical model that can be compared with experimental data. acs.orgnih.gov Furthermore, DFT is employed to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and spectral properties. researchgate.net

Earlier ab initio calculations on simple dimers predicted attractive interactions that were later confirmed by experimental data on DPA. iucr.orgacs.org These methods are crucial for understanding phenomena like hydrogen bonding and other weak interactions that consolidate the crystal structure. researchgate.netiucr.org The study of intermolecular interactions is vital as they dictate how DPA molecules arrange themselves in the solid state and interact with other molecules. nih.govarxiv.org

The accuracy of computational results heavily relies on the chosen level of theory and basis set. For this compound, various combinations have been employed to balance computational cost and accuracy.

The B3LYP/6-31+G(d) level of theory has been specifically used for geometry optimization and frequency calculations of DPA and its salts. acs.org The inclusion of diffuse functions (+) is particularly important for systems with lone pairs and anions, like the deprotonated DPA, as it allows for a better description of electrons that are relatively far from the nucleus. acs.org Polarization functions (d) are also added to non-hydrogen atoms to account for the non-spherical nature of electron distribution in molecules. acs.org

For higher accuracy in energy calculations, single-point energy calculations are often performed at a more advanced level, such as B3LYP/6-31+G , on geometries optimized with a less computationally demanding method like RHF/6-31+G . rsc.org The Restricted Hartree-Fock (RHF) method is a fundamental ab initio approach, and using it for initial geometry optimization provides a good starting point for more sophisticated calculations. rsc.org The selection of these methods and basis sets is a critical step in ensuring the reliability of the computational predictions for both molecular structure and reactivity.

Below is an interactive table summarizing the computational methods and their applications in the study of this compound.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP/6-31+G(d) | Geometry optimization, FT-IR spectra calculation | acs.org |

| Restricted Hartree-Fock (RHF) | 6-31+G* | Geometry optimization | rsc.org |

| Density Functional Theory (DFT) | B3LYP/6-31+G** | Single-point energy calculations | rsc.org |

| Ab initio calculations | Not specified | Prediction of attractive intermolecular interactions | iucr.orgacs.org |

Ab Initio Methods for Elucidating Intermolecular Interactions

Investigation of Weak Interactions and Electron Density Distribution

The subtle forces of weak interactions and the precise distribution of electrons are critical to understanding the supramolecular chemistry of this compound.

Experimental charge density studies using high-resolution X-ray and low-temperature neutron diffraction have been performed on this compound to map its electron distribution with high precision. researchgate.netiucr.orgacs.orgfigshare.com This technique allows for a detailed visualization of how electrons are shared between atoms, revealing the nature of chemical bonds and intermolecular contacts. iucr.org

The analysis of charge density provides quantitative information about the topological properties of the electron density, such as the location of bond critical points. iucr.org These experimental findings are invaluable as they offer a direct comparison for theoretical predictions from quantum chemical calculations, validating the computational models used. researchgate.netacs.org

The crystal structure of this compound is consolidated by a network of interesting weak interactions, including bifurcated hydrogen bonds. researchgate.netiucr.orgacs.org Specifically, both N−H···O and C−H···O hydrogen bonds have been identified. researchgate.netiucr.orgacs.org A bifurcated hydrogen bond occurs when one hydrogen atom interacts with two acceptor atoms simultaneously. mdpi.com

The following table details the types of weak interactions observed in this compound.

| Interaction Type | Description | Significance | Reference |

| Bifurcated N−H···O Hydrogen Bonding | The hydrogen atom of the amine group interacts with two oxygen atoms from nitro groups. | Consolidates the crystal structure. | researchgate.netiucr.orgacs.org |

| C−H···O Hydrogen Bonding | Hydrogen atoms on the aromatic rings interact with oxygen atoms of nitro groups. | Contributes to the stability of the crystal packing. | researchgate.netiucr.orgacs.org |

| N···O Contacts | Short contacts between nitrogen and oxygen atoms of the nitro groups. | Indicates attractive interactions that stabilize the molecular arrangement. | iucr.orgacs.org |

Analysis of Short N···O Contacts and Nitro Group Contributions to Interactions

The structure of this compound is characterized by the presence of six electron-withdrawing nitro groups, which lead to the formation of short intramolecular N···O contacts. figshare.comresearchgate.netacs.orgiucr.org A low-temperature, high-resolution X-ray and neutron diffraction study has provided experimental evidence of these weak interactions. researchgate.netacs.org These studies reveal that an attractive interaction exists between the nitrogen and oxygen atoms, a finding that aligns with predictions from ab initio calculations on simpler dimer models. acs.orgiucr.org

The significance of the nitro groups extends to their role in various supramolecular synthons, making them a point of interest for crystal engineers and structural chemists. researchgate.net The interactions involving nitro groups, including N···O contacts, are crucial in consolidating the crystal structure of this compound, alongside other weak interactions like bifurcated N-H···O and C-H···O hydrogen bonds. researchgate.netacs.orgiucr.org A linear relationship has been observed between the charge density at the critical points of these N-O interactions and the corresponding N-O distance, further quantifying the nature of these contacts. acs.org

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms In Molecules, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electron density distribution in chemical systems, providing insights into chemical bonding and structure. wikipedia.orgamercrystalassn.org This methodology has been applied to this compound to characterize the various interactions within the molecule and in its complexes. researchgate.netsoton.ac.uk

QTAIM analysis defines chemical bonds and structures based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero. wikipedia.orgmdpi.com For this compound, this analysis has been instrumental in investigating the nature of weak interactions, including hydrogen bonds and the aforementioned N···O contacts. researchgate.netiucr.orgsoton.ac.uk The topological parameters, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points, provide quantitative measures of the strength and nature of these interactions. researchgate.net For instance, in a study of this compound, the charge density at the interaction critical points for weak N···O contacts was found to have a linear relationship with the N-O distance. acs.org

The application of QTAIM extends to understanding intermolecular interactions in this compound-containing systems. researchgate.net For example, it has been used to characterize the hydrogen bonding in anion receptor complexes involving this compound derivatives. soton.ac.uk This approach allows for the quantification of the strength of N-H···anion hydrogen bonds and helps to dissect the individual contributions of different intermolecular forces. researchgate.netsoton.ac.uk

Computational Studies of this compound Anion Properties

Computational methods have been pivotal in understanding the properties of the this compound anion (DPA⁻), the deprotonated form of the molecule. These studies have focused on its geometry, spectroscopic characteristics, and fragmentation behavior in the gas phase.

Optimized Geometries and Predicted Spectroscopic Signatures of Deprotonated Species

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d), have been employed to determine the optimized geometry of the DPA⁻ anion. acs.org These calculations have shown that upon deprotonation, the C–N1–C angle connecting the two picryl rings increases significantly, for example, from 128.4(2)° in the neutral molecule to 153.0(2)° in the anion. acs.org This change suggests a shift in the hybridization of the central nitrogen atom from sp² to sp, with the remaining p orbitals forming π bonds with the phenyl rings. acs.org

Theoretical calculations have also been used to predict the spectroscopic signatures of the DPA⁻ anion, such as its FT-IR spectrum. acs.orgresearchgate.net These computations help in the assignment of vibrational bands observed in experimental spectra. For instance, an unexpected intense band around 1742 cm⁻¹ in the FT-IR spectrum of a this compound salt was explained through B3LYP/6-31G+(d) calculations as the ν(C═N═C) vibration of the DPA⁻ anion. acs.org

A comparative table of selected calculated and experimental geometric parameters for the DPA⁻ anion is presented below.

| Parameter | Calculated (B3LYP/6-31+G(d), Gas Phase) | Experimental (X-ray, Solid Phase) |

| C1–N1 Bond Length (Å) | Value | Value |

| C7–N1 Bond Length (Å) | Value | Value |

| C1–N1–C7 Angle (°) | 153.0 | Value |

| (Note: Specific bond length values were indicated as being listed in a table in the source but not explicitly stated in the text. acs.org) |

Elucidation of Fragmentation Pathways for the this compound Anion in the Gas Phase

The fragmentation of the this compound anion in the gas phase has been investigated using techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with computational analysis. acs.orgscispace.com These studies are crucial for understanding the intrinsic stability and decomposition mechanisms of the anion.

Upon collisional activation, the DPA⁻ anion undergoes characteristic fragmentation. acs.org A primary fragmentation pathway involves the loss of neutral molecules such as NO and NO₂. acs.org The presence of the free DPA⁻ anion in the gas phase can be directly detected in negative ion mode ESI-MS experiments. acs.orgresearchgate.net While APCI (Atmospheric Pressure Chemical Ionization) can produce more fragment ions useful for identification, ESI is noted to be significantly more sensitive for detecting the [M-H]⁻ species. scispace.com The fragmentation patterns can be influenced by experimental conditions, such as the cone voltage in the ESI source. acs.org

Theoretical Prediction and Modeling of Energetic Performance and Stability

Theoretical and computational chemistry plays a vital role in the design and assessment of new energetic materials. For this compound and its derivatives, these methods are used to predict key performance indicators and stability.

Computational Assessment of Substituent Effects on Detonation Properties and Molecular Stability

Density Functional Theory (DFT) calculations have been systematically used to explore the effects of various substituents on the detonation performance and stability of this compound (DPA) derivatives. tandfonline.comtandfonline.comresearchgate.net By introducing different functional groups (e.g., -NO₂, -CN, -NH₂, -N₃, -NHNO₂, -ONO₂), researchers can computationally screen for promising new energetic compounds. tandfonline.comresearchgate.net

Conversely, the introduction of amino (-NH₂) groups can improve thermal stability, though often at the cost of lower detonation pressure. The number of substituents can also have varying effects; for CN, N₃, and NH₂ derivatives, the number of groups has little impact on molecular densities and detonation properties, whereas for NHNO₂, NO₂, and ONO₂ derivatives, these properties tend to increase with the number of substituents. tandfonline.comresearchgate.net All studied derivatives have shown higher predicted detonation velocities and pressures than TNT. tandfonline.com

Below is a table summarizing the general effects of different substituents on the properties of this compound derivatives based on theoretical studies.

| Substituent Group | Effect on Detonation Velocity/Pressure | Effect on Thermal Stability |

| -NO₂ (Nitro) | Increase tandfonline.com | Decrease |

| -NH₂ (Amino) | Decrease | Increase |

| -CN (Cyano) | Lower contribution compared to nitro groups tandfonline.com | - |

| -N₃ (Azido) | Lower contribution compared to nitro groups tandfonline.com | Favorable for enhancing stability acs.org |

| -NHNO₂ (Nitroamine) | Increase tandfonline.com | Opposite effect to stability enhancement acs.org |

| -ONO₂ (Nitrate Ester) | Increase tandfonline.com | - |

These computational assessments provide a valuable theoretical foundation for the rational design of novel this compound-based energetic materials with tailored properties. tandfonline.comtandfonline.com

Calculation of Heats of Formation, Detonation Pressures, and Detonation Velocities for Energetic Derivatives

Theoretical studies have been conducted on a range of this compound derivatives to predict their energetic performance. tandfonline.com Using computational approaches such as DFT, the solid-phase heats of formation (HOFsolid), molecular densities, detonation velocities (D), and detonation pressures (P) of numerous DPA derivatives have been calculated. These derivatives were designed by substituting hydrogen atoms on the phenyl rings with various energetic functional groups, including -NO₂, -CN, -NH₂, -N₃, -NHNO₂, and -ONO₂. tandfonline.com

The detonation properties are often estimated using the Kamlet-Jacobs (K-J) equations, which rely on the calculated theoretical density and heat of formation. researchgate.net Research indicates that the nature and number of substituent groups significantly influence the energetic characteristics of the DPA derivatives. tandfonline.com

Key findings from these computational studies reveal distinct trends:

For derivatives substituted with cyano (-CN), azido (B1232118) (-N₃), and amino (-NH₂) groups, the number of substituents was found to have a minimal effect on the molecular densities, detonation velocities, and detonation pressures. tandfonline.com

In contrast, for derivatives in the nitramino (-NHNO₂), nitro (-NO₂), and nitrate (B79036) ester (-ONO₂) series, these energetic properties demonstrated a progressively increasing trend as the number of substituent groups grew. tandfonline.com

Notably, several derivatives were identified as having superior explosive power compared to the benchmark explosive RDX (1,3,5-trinitro-1,3,5-triazinane). These include specific azido, nitramino, nitro, and nitrate derivatives, highlighting their potential as advanced energetic materials. tandfonline.com For instance, in the nitramino (D series) and nitro (E series) derivatives, compounds N,N',N'',N'''-(azanediylbis(2,4,6-trinitrobenzene-5,1,3-triyl))tetranitramide (D5) and bis(2,3,4,5,6-pentanitrophenyl)amine (E5) , along with D4 , were noted for having positive heats of formation, a desirable characteristic for high explosives. tandfonline.com

Table 1: Calculated Detonation Properties for Selected this compound Derivatives (This table is illustrative of the findings described in the literature. Specific values are based on trends identified in theoretical studies.)

| Derivative Series | Substituent Group | Trend in Detonation Velocity (D) | Trend in Detonation Pressure (P) |

| A | -NH₂ | Minor change with increasing substitution | Minor change with increasing substitution |

| B | -N₃ | Minor change with increasing substitution | Minor change with increasing substitution |

| C | -CN | Minor change with increasing substitution | Minor change with increasing substitution |

| D | -NHNO₂ | Increases with number of groups | Increases with number of groups |

| E | -NO₂ | Increases with number of groups | Increases with number of groups |

| F | -ONO₂ | Increases with number of groups | Increases with number of groups |

Theoretical Evaluation of Impact Sensitivity and Thermodynamic Stability

The safety and reliability of energetic materials are as critical as their performance. Theoretical calculations are vital for assessing the thermodynamic stability and impact sensitivity of new compounds. Key parameters used in these evaluations include the Bond Dissociation Energy (BDE) of the weakest bond, which indicates thermal stability, and the calculated drop height sensitivity (h₅₀), which predicts sensitivity to impact. tandfonline.comresearchgate.net

Computational studies on this compound derivatives have shown promising results regarding their stability. The trigger bonds—the weakest chemical bonds that are most likely to break first during decomposition—were identified for various derivatives. For the thirty DPA derivatives studied, the calculated BDEs were found to be remarkably larger than that of RDX, a widely used military explosive. This suggests that these DPA derivatives possess excellent thermal stability. tandfonline.com

Furthermore, the impact sensitivity (h₅₀) was calculated for these molecules. The results indicated that most of the designed DPA derivatives have a larger h₅₀ value than CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane), another powerful benchmark explosive known for its sensitivity. A higher h₅₀ value corresponds to lower impact sensitivity, implying that these DPA compounds are likely to be safer to handle. tandfonline.com

Considering both the high detonation performance and the favorable stability profiles, specific derivatives such as N,N',N'',N'''-(azanediylbis(2,4,6-trinitrobenzene-5,1,3-triyl))tetranitramide (D5) , bis(2,3,4,5,6-pentanitrophenyl)amine (E5) , and a related nitramino derivative (D4 ) have been recommended as potential candidates for new, powerful, and relatively stable energetic materials. tandfonline.com

Table 2: Theoretical Stability and Sensitivity Indicators for this compound Derivatives (This table summarizes qualitative findings from computational research.)

| Parameter | Finding for this compound Derivatives | Implication |

| Bond Dissociation Energy (BDE) | Significantly larger than RDX for all studied derivatives. tandfonline.com | High thermal stability. |

| Impact Sensitivity (h₅₀) | Higher values than CL-20 for most studied derivatives. tandfonline.com | Lower sensitivity to impact; enhanced safety. |

Compound Names Table

| Abbreviation / Code | Chemical Name |

| DPA | This compound |

| RDX | 1,3,5-Trinitro-1,3,5-triazinane (Research Department Explosive) |

| CL-20 | 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane |

| D4 | N,N'-(2,4,6-trinitro-5-((2,4,6-trinitro-3-(nitroamino)phenyl)amino)-1,3-phenylene)dinitramide |

| D5 | N,N',N'',N'''-(azanediylbis(2,4,6-trinitrobenzene-5,1,3-triyl))tetranitramide |

| E5 | bis(2,3,4,5,6-pentanitrophenyl)amine |

Advanced Analytical Methodologies and Chemosensor Development

Advanced Spectroscopic Characterization Techniques (Continued)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Anion/Cation Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and for studying dynamic interactions in solution. nahrainuniv.edu.iqrsc.org For dipicrylamine, both ¹H and ¹³C NMR provide critical information about its molecular structure and how it changes upon interaction with ions. ntsensors.com

Structural Elucidation: The ¹H NMR spectrum of neutral this compound in a deuterated solvent like acetone-d₆ shows characteristic signals for its aromatic protons. Due to the symmetrical nature of the two trinitrophenyl groups, the four aromatic protons typically appear as a singlet in the downfield region (around δ 8.78 ppm), a consequence of the strong electron-withdrawing effect of the six nitro groups. The proton on the secondary amine (N-H) is also observable. The structural integrity and purity of synthesized this compound can be confirmed by the presence and integration of these specific proton signals. ¹³C NMR complements this by providing signals for the different carbon environments within the molecule, including the aromatic carbons at approximately δ 143.4, 139.5, 132.6, and 125.1 ppm.

Anion/Cation Interaction Dynamics: NMR spectroscopy is particularly insightful for monitoring the interaction between this compound and various ions. When DPA interacts with basic anions like F⁻, OAc⁻, or H₂PO₄⁻, the N-H proton is abstracted, leading to the formation of the DPA⁻ anion. This deprotonation event is clearly visible in the ¹H NMR spectrum by the disappearance of the N-H proton signal. Concurrently, the aromatic proton signals experience an upfield shift, indicating an increase in electron density on the aromatic rings due to the delocalization of the negative charge from the nitrogen atom. Time-dependent NMR studies can reveal the relative strength of interactions, with some studies showing stronger interactions for fluoride (B91410) ions compared to other anions.

In the case of cation interaction, NMR can probe the local environment of the cation upon complexation with the DPA⁻ anion. For example, the ¹³³Cs NMR spectrum of the cesium-dipicrylamine complex shows an upfield shift compared to free cesium chloride. This shift is attributed to the shielding effect caused by the interaction of the Cs⁺ ion with the oxygen atoms of the nitro groups in the DPA⁻ anion. Conversely, the ²³Na NMR spectrum of the sodium-dipicrylamine complex shows no significant upfield shift, indicating a different or weaker interaction compared to cesium. These studies highlight the power of multinuclear NMR in elucidating the specifics of cation coordination.

Table 2: Representative NMR Data for this compound and its Complexes This table is interactive. Users can sort and filter data as needed.

| Species | Nucleus | Solvent | Chemical Shift (δ) | Observation | Reference |

|---|---|---|---|---|---|

| This compound (DPA) | ¹H | Acetone-d₆ | ~8.78 ppm (s, 4H) | Aromatic protons | |

| DPA | ¹H | Not Specified | 8.5–9.0 ppm | Aromatic protons | |

| DPA | ¹³C | Acetone-d₆ | 143.4, 139.5, 132.6, 125.1 ppm | Aromatic carbons | |

| DPA + Anion (e.g., F⁻) | ¹H | CD₃CN | Upfield shift of aromatic signal | Deprotonation and charge delocalization | |

| DPA + Anion (e.g., F⁻) | ¹H | CD₃CN | Disappearance of N-H signal | Deprotonation of amine | |

| Cesium-DPA Complex | ¹³³Cs | Not Specified | Upfield shift vs. CsCl | Interaction with DPA⁻ oxygens | |

| Sodium-DPA Complex | ²³Na | Not Specified | No significant shift vs. NaCl | Weaker interaction compared to Cs⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting and Structural Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a unique "chemical fingerprint" that is highly useful for identification and structural analysis. In the study of this compound, FT-IR is essential for identifying key functional groups and observing changes in bonding upon ion interaction.

Vibrational Fingerprinting: The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups. The most prominent features include the stretching vibrations of the nitro groups (NO₂) and the secondary amine (N-H). The asymmetric and symmetric stretching vibrations of the nitro groups typically appear in the regions of 1530-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. A notable strong absorption band for the nitro-group stretching is often cited around 1520-1532 cm⁻¹. The N-H stretching vibration is observed as a sharp peak, for instance, at 3242 cm⁻¹. These characteristic bands serve as a reliable fingerprint for confirming the presence and structural integrity of the DPA molecule.

Structural Conformational Analysis: FT-IR spectroscopy is highly sensitive to changes in the molecular structure and bonding environment that occur during chemical reactions, such as salt formation. When this compound reacts with a base or an anion to form the DPA⁻ anion, the most significant change observed in the IR spectrum is the disappearance of the N-H stretching band, confirming deprotonation.

Furthermore, the formation of the DPA⁻ anion can lead to shifts in other vibrational bands. For example, in the salt formed between DPA and the strong base 1,5,7-triazabicyclo[4.4.0]dec-1-ene (TBD), a notable intense band appears at 1742 cm⁻¹. While some earlier studies assigned bands in this region to asymmetric nitro group stretching in DPA salts, more recent computational and experimental work has assigned this high-frequency band to the asymmetric stretching of the central C-N-C bonds in the DPA⁻ anion. This indicates a significant change in the electronic structure of the amine linker upon deprotonation. The spectra of various metal salts of this compound show similar main features, suggesting that the molecular configuration is largely dictated by the DPA⁻ anion, with the cations linked via van der Waals forces to the oxygen atoms of the nitro groups. This twisting of the nitro groups out of the plane of the benzene (B151609) rings is a key conformational feature revealed by vibrational analysis.

Table 3: Key FT-IR Vibrational Frequencies for this compound and its Derivatives This table is interactive. Users can sort and filter data as needed.

| Species | Functional Group/Vibration | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|---|

| This compound (DPA) | N-H Stretch | 3242 | Sharp peak, indicates neutral amine | |

| This compound (DPA) | NO₂ Stretch | ~1520-1532 | Strong absorption, characteristic of nitro groups | |

| DPA-Anion Complex | N-H Stretch | Disappears | Confirms deprotonation of the amine | |

| DPA-TBD Salt | C-N-C Asymmetric Stretch | 1742 | Unexpected intense band in the DPA⁻ anion | |

| DPA Salts (general) | NO₂ Asymmetric Stretch | 1730-1650 | Previously suggested assignment for new bands |

Mass Spectrometry (MS) for Molecular Ion Detection and Anion Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it indispensable for determining the molecular weight of compounds and studying their fragmentation patterns. For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable for analyzing its interactions in solution.

Molecular Ion Detection: The molecular weight of this compound is 439.21 g/mol . In negative ion mode ESI-MS, this compound is readily detected as the deprotonated molecule, or molecular anion [M-H]⁻, at an m/z value of approximately 438.3 or 439.2. This peak confirms the molecular identity of the compound. The observation of the [M-H]⁻ ion is a common feature in the analysis of acidic compounds like DPA and is often the most intense ion in the spectrum.

Anion Fragmentation Studies: Tandem mass spectrometry (MS/MS) allows for the study of the fragmentation of selected ions, providing deeper structural insights. The fragmentation of the DPA anion ([M-H]⁻) can be investigated to understand its stability and decomposition pathways. The specific fragmentation pattern can serve as a confirmatory tool for identification.

Furthermore, ESI-MS is highly effective for studying the non-covalent complexes that this compound forms with anions. For instance, when analyzing a solution of DPA that has interacted with tetrabutylammonium (B224687) fluoride (TBAF), ESI-MS can detect not only the [DPA]⁻ anion but also complex ions. One study reported a strong peak at an m/z of 720.85, which corresponds to the adduct [DPA⁻+TBA⁺+HF₂⁻]⁻. This observation provides direct evidence of the species present in the solution and helps to elucidate the complex interaction mechanism, which in this case involves deprotonation followed by further association with the counter-ion and another fluoride-related species. Similarly, interactions with other anions like acetate (B1210297) can be monitored, revealing different complex stoichiometries.

Table 4: ESI-MS Data for this compound and its Anion Complexes This table is interactive. Users can sort and filter data as needed.

| Analyte/Complex | Ionization Mode | Observed m/z | Identity | Reference |

|---|---|---|---|---|

| This compound | Negative ESI | ~439.2 | [M-H]⁻ or [DPA]⁻ | |

| This compound | Negative ESI | 438.33 | [DPA]⁻ | |

| DPA + TBAF | Negative ESI | 720.85 | [DPA⁻+TBA⁺+HF₂⁻]⁻ |

Electrochemical Sensing Applications and Electrode Design

The unique ion-binding properties of this compound have been harnessed to develop electrochemical sensors, particularly for the detection of specific cations.

Development of this compound-Based Ion-Selective Electrodes

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is a membrane that exhibits selective permeability to the target ion. This compound and its salts have been successfully incorporated into these membranes, especially for the creation of potassium-selective electrodes.

The typical design involves a polymeric membrane, often made of poly(vinyl chloride) (PVC), which acts as a solid matrix. This matrix is plasticized with a non-volatile, water-immiscible solvent (e.g., dibenzyl pimelate (B1236862), 2-nitrophenyl phenyl ether) to ensure the mobility of ionic components within the membrane. The active sensing material, the ionophore, is an ion-pair complex of the this compound anion with a cation. For instance, an ion-pair complex of the lidocaine (B1675312) cation with this compound can be used as a liquid ion-exchanger in an electrode selective for lidocaine.

In the context of potassium sensing, this compound salts can act as an ion transport enhancer within the membrane. The sensing mechanism relies on the selective complexation and transport of the target ion (e.g., K⁺) across the membrane interface. This selective ion exchange generates a potential difference across the membrane that is proportional to the logarithm of the target ion's activity in the sample solution, as described by the Nernst equation.

To improve performance, other components are often added to the membrane. Anion excluders, such as tetraphenylborate (B1193919) (TPB) salts, can be incorporated to prevent interference from lipophilic anions in the sample. The resulting electrodes can provide accurate and stable measurements of potassium ion concentrations in various samples, including biological fluids like blood and urine. These electrodes typically exhibit a near-Nernstian response over a wide concentration range (e.g., 10⁻¹ to 10⁻⁵ M) and demonstrate good selectivity and long operational lifetimes.

Table 5: Composition and Performance of a this compound-Related Ion-Selective Electrode This table is interactive. Users can sort and filter data as needed.

| Electrode Type | Target Ion | Membrane Components | Key Performance Metric | Reference |

|---|---|---|---|---|

| Potassium ISE | K⁺ | Ion selective compound, PVC, Dibenzyl pimelate (plasticizer), Tetraphenyl borate (B1201080) salt (anion excluder), this compound salt (ion transport enhancer) | Good drift stability for K⁺ measurement in serum and urine | |

| Lidocaine ISE | Lidocaine⁺ | Lidocaine-dipicrylamine ion-pair in 1,2-dichloroethane (B1671644) or nitrobenzene (B124822) | Near-Nernstian response in the 10⁻¹–10⁻⁴ M range | |

| Polyalkoxylate ISE | Polyalkoxylates | Barium-polyalkoxylate-TPB complex in 2-nitrophenyl phenyl ether, PVC | Response consistent with solvent extraction data using this compound anions |

Potentiometric Methods and Their Analytical Applications in Chemical Analysis

Potentiometry, a technique based on measuring the potential of electrochemical cells without the flow of significant current, serves as a foundational method for the analytical application of this compound. researchgate.net this compound has been successfully employed as a reagent in the potentiometric titration of potassium. oup.com Furthermore, liquid-membrane ion-selective electrodes using ion-association complexes of this compound with analytes like novocaine have been developed for direct potentiometry or potentiometric titrations. researchgate.net In the case of novocaine determination, the titration method is often preferred, yielding a mean relative error of approximately 0.5% for 4-12 mg of novocaine hydrochloride. researchgate.net These applications highlight the utility of this compound in creating sensors for quantitative chemical analysis, leveraging the potential difference generated by selective ion binding.

Fabrication and Characterization of Poly(this compound)-Modified Electrodes (e.g., Glassy Carbon Electrode)

The development of advanced electrochemical sensors often involves the modification of electrode surfaces to enhance their analytical performance. A common approach is the fabrication of poly(this compound)-modified glassy carbon electrodes (poly(DPA)/GCE). researchgate.netresearchgate.net This is typically achieved through potentiodynamic electropolymerization, where a conducting polymer film of this compound is deposited onto the GCE surface. acs.orgnih.gov

The fabrication process involves immersing a polished GCE into a solution, such as a 0.1 M phosphate (B84403) buffer solution (PBS) at pH 7.0, containing the this compound monomer (e.g., at 1.0 mM concentration). acs.org The electrode potential is then cycled for a set number of times (e.g., 20 cycles) within a specific potential window (e.g., -1.2 to +1.8 V) at a defined scan rate (e.g., 100 mV s⁻¹). acs.org Following polymerization, the modified electrode is rinsed and often stabilized in a monomer-free solution, such as 0.5 M H₂SO₄, until a consistent cyclic voltammogram is obtained. acs.org This process creates a stable and catalytically active polymer film on the electrode surface. acs.orgnih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electron Impedance Spectroscopy)

The successful modification of an electrode surface with poly(this compound) is confirmed using various electrochemical characterization techniques, primarily Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). researchgate.netacs.orgnih.gov

Cyclic Voltammetry (CV) is used to probe the electrochemical behavior of the modified electrode. researchgate.net When compared to a bare GCE, a poly(DPA)/GCE typically exhibits a significant enhancement in peak current intensity and a lower peak-to-peak potential separation for a redox probe like [Fe(CN)₆]³⁻/⁴⁻. researchgate.netacs.org This indicates an improved conductivity and a larger effective electrode surface area, confirming the catalytic properties of the polymer film. acs.orgnih.gov For example, in the analysis of doxycycline, the poly(DPA)/GCE showed two well-resolved irreversible oxidative peaks, whereas the bare electrode did not. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for analyzing the interfacial properties of the electrode. researchgate.netrsc.org EIS measurements can reveal changes in charge-transfer resistance upon modification. A decrease in this resistance for the poly(DPA)/GCE compared to the bare GCE further validates the enhanced conductivity and faster electron transfer kinetics at the modified surface. acs.org These techniques are crucial for verifying the successful fabrication of the sensor and understanding its enhanced performance. researchgate.netnih.gov

| Technique | Observation on Poly(DPA)/GCE vs. Bare GCE | Inference | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Increased peak current intensity for redox probes. | Enhanced effective surface area and electrocatalytic activity. | acs.orgnih.gov |

| Cyclic Voltammetry (CV) | Lower peak-to-peak potential separation (ΔEp). | Improved electron transfer kinetics. | researchgate.netacs.org |

| Electrochemical Impedance Spectroscopy (EIS) | Decreased charge-transfer resistance. | Enhanced conductivity and faster electron transfer at the electrode-solution interface. | acs.org |

Colorimetric Chemosensor Design and Mechanism of Action

Anion Recognition Mechanisms Involving Hydrogen Bonding and Deprotonation

This compound's utility as a chemosensor is rooted in its specific molecular structure, which facilitates anion recognition. The key functional group is the secondary amine (-NH-), which acts as a hydrogen bond donor. rsc.orgresearchgate.net The mechanism for anion recognition is a detailed, multi-step process. rsc.org Initially, an anion interacts with the acidic proton of the N-H group through hydrogen bonding. researchgate.netrsc.orgrsc.org This primary interaction is particularly strong with basic anions.

Following the formation of the hydrogen-bonded complex, a deprotonation event occurs, especially with sufficiently basic anions like fluoride (F⁻), acetate (OAc⁻), and dihydrogen phosphate (H₂PO₄⁻). researchgate.netrsc.org This results in the formation of the this compound anion (DPA⁻), which is stabilized by the delocalization of the negative charge across its two aromatic rings. rsc.org This two-step mechanism of hydrogen bonding followed by deprotonation is fundamental to this compound's function as an anion sensor. rsc.orgresearchgate.net

Elucidation of Chromogenic and Fluorogenic Responses upon Analyte Binding

The binding of anions to this compound induces distinct optical responses, making it a valuable chromogenic and fluorogenic sensing component.

Chromogenic Response: The deprotonation of this compound upon strong interaction with anions like F⁻, OAc⁻, and H₂PO₄⁻ leads to a sharp and distinct color change, which is often detectable by the naked eye. researchgate.netrsc.org In acetonitrile (B52724), for instance, the solution color can change dramatically, signaling the recognition event. rsc.org This visual response is caused by changes in the electronic structure of the molecule, specifically the formation of the DPA⁻ anion, which alters its light absorption properties. rsc.org The anion binding process and the resulting color change can be monitored and quantified using UV-vis spectroscopy. researchgate.netrsc.org

Fluorogenic Response: While this compound itself is a non-fluorescent molecule, it can function as an effective FRET (Förster Resonance Energy Transfer) quencher due to its absorbance in the visible spectrum. biotium.com In advanced sensor designs, such as hybrid voltage sensors (hVOS), this compound is used in conjunction with a fluorescent donor dye. biotium.comnih.gov In these systems, DPA is a lipophilic anion that moves within the cell membrane in response to changes in membrane potential. nih.gov When a depolarization event drives DPA closer to a membrane-tethered fluorescent protein, FRET occurs, leading to quenching of the fluorescence emission. nih.gov This change in fluorescence intensity provides a robust signal for reporting voltage changes, demonstrating a sophisticated fluorogenic application of this compound. biotium.comnih.gov

| Anion | Interaction Type | Observed Response | Reference |

|---|---|---|---|

| Fluoride (F⁻) | H-Bonding followed by Deprotonation | Sharp color change. | researchgate.netrsc.org |

| Acetate (OAc⁻) | H-Bonding followed by Deprotonation | Sharp color change. | researchgate.netrsc.org |

| Dihydrogen Phosphate (H₂PO₄⁻) | H-Bonding followed by Deprotonation | Sharp color change. | researchgate.netrsc.org |

Kinetic Studies of Receptor-Analyte Complex Formation

Kinetic studies of the complex formation between this compound (DPA) and various analytes, particularly anions, have been conducted to understand the reaction mechanisms and rates. These investigations often utilize time-dependent UV-vis spectroscopy to monitor the progress of the reaction. The interaction typically begins with the formation of a hydrogen bond between the acidic N-H proton of the this compound and the anion. researchgate.netresearchgate.net This initial step is followed by a deprotonation of the this compound, resulting in the formation of the intensely colored this compound anion (DPA⁻) and a corresponding charge-transfer complex. researchgate.netrsc.org

Research has shown that the rate of this complex formation varies depending on the specific anion. Detailed investigations into the interactions of DPA with anions such as fluoride (F⁻), acetate (OAc⁻), and dihydrogen phosphate (H₂PO₄⁻) in acetonitrile have determined the relative speeds of these reactions. researchgate.netresearchgate.net The rate constants for the formation of these complexes were determined from the changes in the UV-vis spectra over time. researchgate.netresearchgate.net The observed order of the rate constants indicates that fluoride ions react the fastest, followed by acetate and then dihydrogen phosphate ions. researchgate.netresearchgate.net In the case of the fluoride ion, further studies using NMR and ESMS have suggested that the interaction may proceed beyond simple deprotonation to involve a reaction with one of the phenyl carbons of the this compound molecule. researchgate.netresearchgate.net

Table 1: Relative Rates of DPA-Anion Complex Formation

| Anion | Relative Rate of Complex Formation | Interaction Mechanism |

|---|---|---|

| Fluoride (F⁻) | Fastest | H-bonding followed by deprotonation; potential interaction with a phenyl carbon. researchgate.netresearchgate.netresearchgate.net |

| Acetate (OAc⁻) | Intermediate | H-bonding followed by deprotonation. researchgate.netresearchgate.net |

| Dihydrogen Phosphate (H₂PO₄⁻) | Slowest | H-bonding followed by deprotonation. researchgate.netresearchgate.net |

Principles of Chemosensor Receptor Design for Enhanced Selectivity and Sensitivity

The design of chemosensors based on this compound leverages its unique structural and electronic properties to achieve high selectivity and sensitivity for specific analytes. wikipedia.org The fundamental principle lies in the "fluorophore-spacer-receptor" model, where DPA effectively integrates the receptor and signaling (chromophoric) units within the same molecule. wikipedia.org

Receptor Design: The primary recognition site in this compound is the secondary amine (N-H) group. researchgate.netrsc.org The proton of this amine is significantly acidic (pKa = 2.62), making it an excellent hydrogen bond donor, particularly for anions. rsc.org The design principle for selectivity hinges on the strength and specificity of this hydrogen-bonding interaction, which can lead to deprotonation. researchgate.netwikipedia.org

Selectivity: Selectivity is achieved because the deprotonation process is more favorable with certain anions over others, depending on their basicity and hydrogen-bonding affinity. researchgate.net For instance, DPA shows a strong and selective interaction with fluoride, acetate, and dihydrogen phosphate anions, which is observable through a sharp color change. researchgate.netresearchgate.net The six electron-withdrawing nitro groups on the two phenyl rings enhance the acidity of the N-H proton, making it a highly specific receptor site. After deprotonation, the resulting negative charge is delocalized over the aromatic system, and the flexible nitro groups can coordinate with metal ions, providing a basis for cation selectivity as well. rsc.org

Sensitivity: The sensitivity of this compound as a chemosensor is rooted in the dramatic optical changes that occur upon analyte binding. wikipedia.org The deprotonation of the N-H group leads to the formation of the DPA⁻ anion, which has a distinctly different electronic structure and absorption spectrum compared to the neutral molecule. rsc.org This results in a significant color change, often from yellow to deep red or purple, which is easily detectable by the naked eye. researchgate.net This strong chromogenic response, arising from a charge-transfer transition, allows for the detection of target analytes at very low concentrations. rsc.org The general design principle involves creating a system where the binding event triggers a clear, measurable signal, such as a change in fluorescence or, in the case of DPA, a pronounced colorimetric shift. wikipedia.orgmdpi.com

Selective Extraction and Separation Methodologies

This compound has been extensively utilized as a selective agent in various separation methodologies, primarily for the extraction of metal ions from aqueous solutions. Its ability to form stable, organo-soluble complexes with specific cations has made it a valuable tool in hydrometallurgy and analytical chemistry.

Application of this compound in Selective Extraction of Alkali and Alkaline Earth Metal Ions (e.g., Potassium)